Compound Description: This compound is a newly identified synthetic cannabimimetic designer drug. It exhibits high structural complexity with a highly substituted pyrazole skeleton. Researchers utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) techniques to elucidate its structure. They employed open access Internet shift prediction programs like NMRDB, NMRSHIFTDB2, and CSEARCH to predict 13C shift values, which allowed for unambiguous structure determination. This compound is a homolog of AZ-037, another synthetic cannabinoid available online.
Compound Description: This compound is a lactone intermediate used in the synthesis of an aspartyl protease inhibitor. Its preparation involves a multi-step synthesis starting from S-BOC-(3-fluorophenyl)alanine. Key steps include a Barbier reaction with a Grignard reagent, oxidative acetal opening with ozone, and selective ketone reduction with N-Selectride.
Compound Description: This compound is a 2-amido-substituted furan that serves as a diene in Diels-Alder reactions. Its synthesis involves several steps, including a carbamate formation, N-alkylation, and an intramolecular Diels-Alder cyclization. The compound is valuable in preparing hexahydroindolinones.
Compound Description: This compound acts as an antagonist at N-methyl-D-aspartic acid (NMDA) and (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. Researchers resolved ATAA into its (R)- and (S)-enantiomers using diastereomeric salt formation. Electrophysiological studies revealed that the NMDA and AMPA antagonist activity resided exclusively in the (R)-enantiomer.
Compound Description: This compound is a potent and selective antagonist of the human glucagon receptor (hGCGR). It displays exceptional selectivity over the human glucagon-like peptide-1 receptor. Oral administration of SCH 900822 effectively lowers nonfasting glucose levels in mouse models of obesity and diabetes.
Compound Description: This molecule is a CCKB antagonist synthesized in its optically active form. The synthesis involves a multi-step process starting with the coupling of 2-amino-4-methylbenzophenone and diethyl 3-phosphono-2-(methoxyimino)propionic acid. Key steps include an intramolecular benzazepinone ring formation, selective reduction of both an oxime and a double bond, resolution of the resulting amino lactam, and attachment of side chains.
Compound Description: The title compound, characterized by single crystal X-ray diffraction, reveals the pyrimidine ring oriented at specific dihedral angles to the pyridine and benzene rings. Intermolecular N—H⋯N hydrogen bonds link the molecules into centrosymmetric dimers forming R22(24) ring motifs. These dimers are further connected by C—H⋯O hydrogen bonds into a two-dimensional network. π–π contacts between the benzene rings and between the pyrimidine and pyridine rings contribute to the structure's stability, along with two weak C—H⋯π interactions.
Compound Description: Ivacaftor is an FDA-approved potentiator for cystic fibrosis treatment caused by the ∆F508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR). While effective at improving chloride channel function, Ivacaftor has been found to reduce the cellular stability of ∆F508-CFTR and hinder the effectiveness of investigational correctors. Researchers are exploring alternative potentiators that do not interfere with corrector action.
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416) and (R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: Both BI 894416 and BI 1342561 are potent and selective inhibitors of spleen tyrosine kinase (SYK), developed for treating severe asthma. Their structures are very similar, differing only in the bicyclic moiety. Metabolic studies revealed that oxidation of the tert-butyl group is a primary metabolic pathway, leading to the formation of several metabolites.
Compound Description: t6A is a modified nucleoside incorporated into a RNA 17-mer hairpin loop to study the structure of yeast tRNAfMet. Protecting groups are utilized on both the t6A and standard ribonucleotide building blocks during synthesis. Removal of these protecting groups requires carefully controlled conditions to avoid hydrolysis of the carbamate function and loss of the L-threonine moiety.
Compound Description: This compound is a key intermediate in the synthesis of the anti-tumor medicine AZD9291. The synthesis involves protecting 4-fluoro-2-methoxy-5-nitroaniline with a Boc group, reacting it with N,N,N'-trimethylethylenediamine, reducing the nitro group, acylating with acryloyl chloride, removing the Boc protecting group, and finally reacting with 3-(2-chloropyrimidine-4-yl)-1-methylindole.
Compound Description: PPI-2458 is a semi-synthetic analog of the natural product fumagillin, demonstrating potent antiproliferative and antiangiogenic activities. It functions as a selective, irreversible inhibitor of methionine aminopeptidase-2 (MetAP2). Despite low oral bioavailability, PPI-2458 exhibits good efficacy in rodent models of cancer and inflammation. Metabolic studies indicate that CYP3A4/5 is the primary enzyme responsible for its metabolism in humans. Six metabolites of PPI-2458 have been identified and characterized, revealing a distinct metabolic pathway compared to the related compound TNP-470.
Compound Description: This compound is a thiobarbituric acid (TBA) derivative, characterized by single-crystal X-ray crystallography. The analysis confirmed the absolute configuration and indicated the presence of intramolecular hydrogen bonding. Computational studies further confirmed the preference for the enol form over the keto form.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The small molecules of this monomer offers advantages over its polymeric counterparts because (a) their structures are well defined and exhibit no molecular weight dependence, leading to improved purity and limiting variation; and (b) they exhibit more organized nanostructures, leading to higher charge carrier mobility.
Additionally, small molecule architectures are sensitive to minute structure changes; thus, properties like electronic energy levels, optical absorption, and self-assembly tendencies can be systemically tuned to maximize device performance.